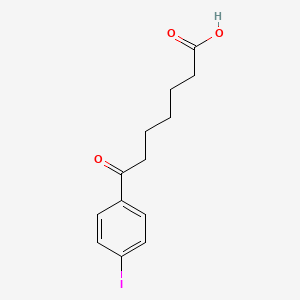

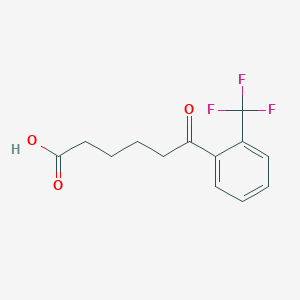

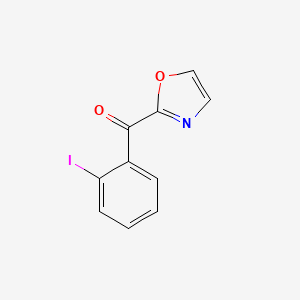

2-(2-Iodobenzoyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of azole derivatives, including oxazoles, can be achieved through various methods. For instance, the use of o-iodoxybenzoic acid (IBX) as a reagent for oxidative desulfurization has been shown to initiate domino reactions that lead to the synthesis of azoles . While this paper does not specifically mention 2-(2-Iodobenzoyl)oxazole, the methodologies described could potentially be adapted for its synthesis.

Another approach involves iodine-catalyzed cascade reactions, as demonstrated in the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines . This metal-free synthesis uses iodine as a catalyst and oxygen as an oxidant, which could be a relevant method for synthesizing iodine-containing oxazoles.

Copper-catalyzed reactions have also been employed to synthesize 2-aminobenzothiazoles, constructing multiple bonds in a single step . Although copper is used here, the concept of catalysis in the formation of azoles is noteworthy.

A metal-free synthesis route for 2-aminobenzothiazoles has been described, starting from aryl isothiocyanates and formamides . The reaction involves radical intermediates, which could be a point of interest for the synthesis of oxazole derivatives.

Molecular Structure Analysis

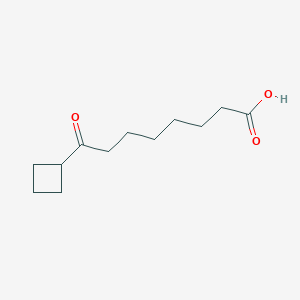

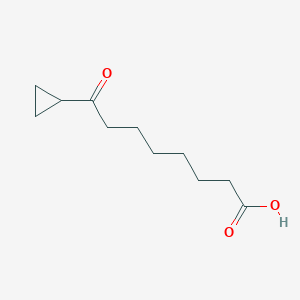

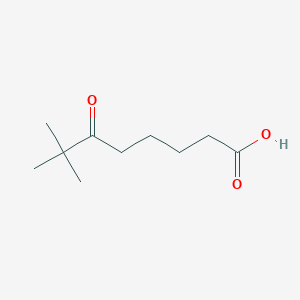

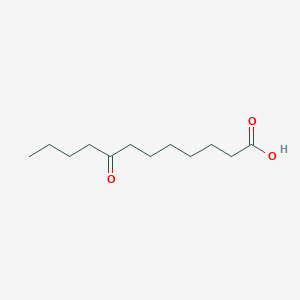

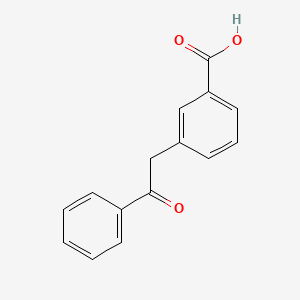

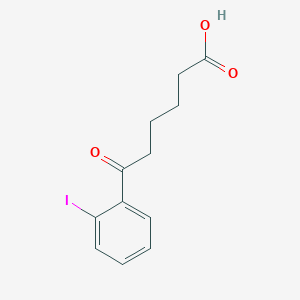

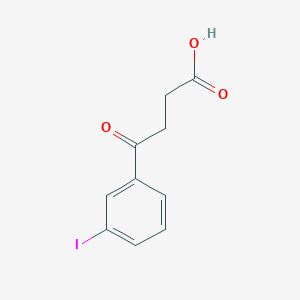

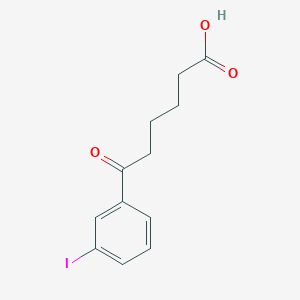

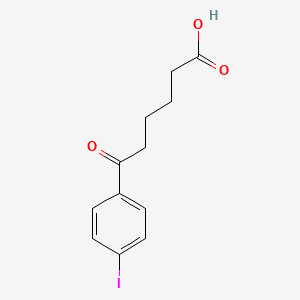

The molecular structure of 2-(2-Iodobenzoyl)oxazole would consist of an oxazole ring connected to a 2-iodobenzoyl group. The papers provided do not directly analyze the molecular structure of this specific compound, but they do discuss the structures of related azole compounds. The principles of C-H functionalization and C-O/S bond formation discussed in the synthesis of benzoxazoles and benzothiazoles could be extrapolated to understand the structural aspects of 2-(2-Iodobenzoyl)oxazole.

Chemical Reactions Analysis

The chemical reactivity of azoles, including oxazoles, is influenced by the presence of heteroatoms in the ring structure. The papers describe various reactions involving azoles, such as oxidative annulation and iodine-catalyzed insertion into S-S bonds . These reactions highlight the potential reactivity of 2-(2-Iodobenzoyl)oxazole in forming new bonds and undergoing transformation.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(2-Iodobenzoyl)oxazole are not directly reported in the papers, the properties of azoles in general can be inferred. Azoles are known for their stability and potential biological activity. The presence of the iodine atom in 2-(2-Iodobenzoyl)oxazole would likely affect its physical properties, such as melting point and solubility, as well as its chemical reactivity, particularly in electrophilic substitution reactions.

Scientific Research Applications

Palladium-Catalyzed Arylation of Azole Compounds :

- In a study examining the reactions of iodobenzene with azole compounds, including oxazoles, a selective production of 5-arylazoles was achieved using catalytic amounts of Pd(OAc)2 and PPh3 in DMF. This research highlights the utility of 2-(2-Iodobenzoyl)oxazole in palladium-catalyzed arylations (Pivsa-Art et al., 1998).

Metal-Induced Tautomerization :

- Oxazole molecules, including 2-(2-Iodobenzoyl)oxazole, have been studied for their ability to transform into heterocyclic carbene tautomers when N-coordinated to manganese(I). This transformation has implications in the field of coordination chemistry (Ruiz & Perandones, 2009).

Biological Activities in Medicinal Chemistry :

- Research has shown that oxazole compounds exhibit diverse non-covalent interactions in biological systems, displaying a variety of biological activities. This positions 2-(2-Iodobenzoyl)oxazole as potentially valuable in the development of medicinal drugs (Zhang et al., 2018).

Synthesis of 2-Substituted Pyrazolo[5,1-b][1,3]oxazoles :

- The synthesis of new 2-substituted pyrazolo[5,1-b][1,3]oxazoles through Sonogashira coupling reactions in water demonstrates the utility of oxazole compounds in eco-friendly and efficient synthesis methods (Bakherad et al., 2017).

Catalytic Applications in Synthesis of Oxazoles :

- The use of iodoarene in catalyzing the preparation of 2,4,5-trisubstituted oxazoles from alkyl aryl ketones highlights the role of compounds like 2-(2-Iodobenzoyl)oxazole in facilitating efficient synthetic pathways (Kawano & Togo, 2009).

Mechanism of Action

Target of Action

Oxazole derivatives are known to interact with a wide range of biological targets due to their versatile heterocyclic nature .

Mode of Action

Oxazole derivatives are known for their diverse modes of action, which can be attributed to their structural versatility .

Biochemical Pathways

Oxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Future Directions

Oxazole-based molecules, including “2-(2-Iodobenzoyl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds are becoming a significant heterocyclic nucleus in drug discovery due to their broad biological activities . Therefore, the future direction in this field could involve further exploration of the synthesis and biological activities of oxazole derivatives.

properties

IUPAC Name |

(2-iodophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZZQNOEHAFQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642081 |

Source

|

| Record name | (2-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodobenzoyl)oxazole | |

CAS RN |

898759-83-6 |

Source

|

| Record name | (2-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.